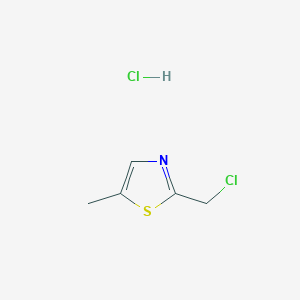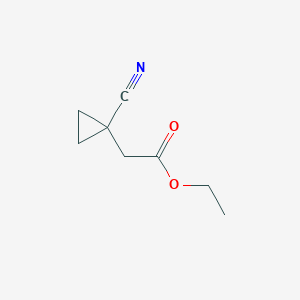![molecular formula C10H9N3O2 B6328733 4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-benzamide CAS No. 2368871-92-3](/img/structure/B6328733.png)
4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-benzamide
説明
科学的研究の応用
Anticancer Activity
4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-benzamide: has shown promise as an anticancer agent. The compound’s efficacy has been evaluated against various cancer cell lines, including MCF-7 and KB, where it demonstrated significant inhibitory activity . The presence of the oxadiazole moiety is believed to contribute to its anticancer properties, making it a potential candidate for further development in cancer therapy.
Antimicrobial Properties
This compound also exhibits a broad spectrum of antimicrobial activities. It has been tested against bacterial strains where it showed potent antibacterial effects, particularly against Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values indicating strong efficacy . This suggests its potential use in treating bacterial infections or as a template for developing new antibacterial agents.
Agricultural Applications
In the agricultural sector, 4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-benzamide derivatives have been synthesized and evaluated for their effectiveness against plant diseases. They have shown moderate nematocidal activity and anti-fungal activity, which could be beneficial in protecting crops from pests and diseases .
Enzyme Inhibition
Some derivatives of this compound have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy. This enzyme plays a role in various physiological processes, and its inhibition can be a strategy for cancer treatment .
Treatment of Age-Related Diseases
The compound has also been investigated for its potential in treating age-related diseases. Its derivatives have been found to exhibit properties that could be beneficial in managing conditions associated with aging .
Analgesic and Anti-Inflammatory Effects
The analgesic and anti-inflammatory properties of 4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-benzamide make it a candidate for pain management and inflammation control. These properties are highly valuable in the development of new therapeutic agents for various chronic conditions .
Safety and Hazards
The safety data sheet for 5-Methyl-1,2,4-oxadiazol-3-amine, a related compound, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
作用機序
Target of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have been synthesized and evaluated for their agricultural activities .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives interact with their targets to exert their effects .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been shown to have a broad spectrum of biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
The molecular weight of the compound is 20418 , which is within the optimal range for drug-like properties, suggesting it may have good bioavailability.
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
特性
IUPAC Name |
4-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6-12-10(13-15-6)8-4-2-7(3-5-8)9(11)14/h2-5H,1H3,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNYDLCZLZECPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















